molecular formula C20H20N4O2 B5341763 1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea

1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea

Cat. No.: B5341763
M. Wt: 348.4 g/mol
InChI Key: RGUWTGMFYVBYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea is a complex organic compound that features a unique structure combining an oxadiazole ring with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-13-24(20(25)21-17-7-5-4-6-8-17)14-18-22-19(23-26-18)16-11-9-15(2)10-12-16/h3-12H,1,13-14H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUWTGMFYVBYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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